(7-Bromoimidazo[1,2-A]pyridin-2-YL)methanamine
Description
Properties
IUPAC Name |
(7-bromoimidazo[1,2-a]pyridin-2-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c9-6-1-2-12-5-7(4-10)11-8(12)3-6/h1-3,5H,4,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBKXCWOMDDXEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1Br)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401261744 | |
| Record name | 7-Bromoimidazo[1,2-a]pyridine-2-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401261744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886371-82-0 | |
| Record name | 7-Bromoimidazo[1,2-a]pyridine-2-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886371-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromoimidazo[1,2-a]pyridine-2-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401261744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization of 7 Bromoimidazo 1,2 a Pyridin 2 Yl Methanamine and Its Analogs
Transformations Involving the Methanamine Functional Group at C2
The primary amine of the methanamine group at the C2 position of the imidazo[1,2-a]pyridine (B132010) ring serves as a versatile handle for a variety of chemical transformations, including the formation of amides, sulfonamides, and secondary or tertiary amines.
Amidation and Acylation Reactions
The nucleophilic nature of the primary amine in (imidazo[1,2-a]pyridin-2-yl)methanamine derivatives allows for straightforward amidation and acylation reactions. These reactions are fundamental in peptide synthesis and for the introduction of diverse functional groups that can modulate the biological activity of the parent molecule.
Standard coupling reagents used in peptide chemistry, such as carbodiimides (e.g., DCC, EDC) in the presence of activators (e.g., HOBt, HOAt), or activated esters are commonly employed to facilitate the formation of the amide bond with carboxylic acids. Alternatively, reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base provides a direct route to the corresponding amides.
While specific examples for (7-Bromoimidazo[1,2-A]pyridin-2-YL)methanamine are not extensively documented in publicly available literature, the reactivity is well-established for analogous structures. For instance, novel amide derivatives of imidazo[1,2-a]pyridine have been synthesized and evaluated for their biological activities, demonstrating the feasibility and utility of this transformation. nih.gov
Table 1: Examples of Amidation/Acylation of Imidazo[1,2-a]pyridine-2-methanamine Analogs
| Entry | Imidazo[1,2-a]pyridine Substrate | Acylating Agent | Product | Reference |
|---|---|---|---|---|
| 1 | (Imidazo[1,2-a]pyridin-2-yl)methanamine | Benzoyl chloride | N-((Imidazo[1,2-a]pyridin-2-yl)methyl)benzamide | [General Methodology] |
Note: This table is illustrative and based on general chemical principles, as specific literature examples for the target compound are limited.
Alkylation and Reductive Amination Protocols
The synthesis of secondary and tertiary amines from this compound can be achieved through N-alkylation or reductive amination. Direct alkylation with alkyl halides can sometimes lead to over-alkylation and the formation of quaternary ammonium (B1175870) salts.
A more controlled and widely used method is reductive amination. This two-step, one-pot process involves the initial formation of an imine or enamine by reacting the primary amine with an aldehyde or ketone, followed by in-situ reduction with a suitable reducing agent. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent can be critical for chemoselectivity, especially in the presence of other reducible functional groups.
This methodology allows for the introduction of a wide variety of substituents, providing access to a diverse library of N-substituted this compound derivatives.
Table 2: Examples of Reductive Amination with Imidazo[1,2-a]pyridine Analogs
| Entry | Imidazo[1,2-a]pyridine Substrate | Carbonyl Compound | Reducing Agent | Product | Reference |
|---|---|---|---|---|---|
| 1 | (Imidazo[1,2-a]pyridin-2-yl)methanamine | Benzaldehyde | NaBH(OAc)₃ | N-Benzyl-1-(imidazo[1,2-a]pyridin-2-yl)methanamine | [General Methodology] |
Note: This table is illustrative and based on general chemical principles, as specific literature examples for the target compound are limited.
Reactions of the Bromine Substituent at C7
The bromine atom at the C7 position of the imidazo[1,2-a]pyridine ring is a key functional group for introducing molecular diversity through various transition-metal-catalyzed cross-coupling reactions.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The C7-bromo substituent on the imidazo[1,2-a]pyridine ring is amenable to these transformations.
Suzuki-Miyaura Coupling : This reaction involves the coupling of the C7-bromo derivative with an organoboron reagent (boronic acid or boronate ester) in the presence of a palladium catalyst and a base. It is a versatile method for forming C-C bonds and introducing aryl, heteroaryl, or vinyl substituents at the C7 position. The synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines has been achieved using Suzuki cross-coupling. mdpi.com
Heck Reaction : The Heck reaction couples the C7-bromo derivative with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond, resulting in a C7-alkenyl substituted imidazo[1,2-a]pyridine.
Sonogashira Coupling : This reaction allows for the formation of a C-C triple bond by coupling the C7-bromo derivative with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. This method has been used to prepare 3-alkynylimidazo[1,2-a]pyridine scaffolds. researchgate.net
Negishi Coupling : The Negishi coupling involves the reaction of the C7-bromo derivative with an organozinc reagent, catalyzed by a nickel or palladium complex, to form a C-C bond.
The choice of catalyst, ligands, base, and solvent is crucial for the success of these reactions and can be optimized to achieve high yields and selectivity. While these reactions are well-established for various aryl bromides, their application to this compound would require careful consideration of the compatibility of the reaction conditions with the C2-methanamine group.
Table 3: Examples of Cross-Coupling Reactions on Bromo-Substituted Imidazo[1,2-a]pyridine Analogs
| Entry | Imidazo[1,2-a]pyridine Substrate | Coupling Partner | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|---|
| 1 | 6-Bromo-2-phenylimidazo[4,5-b]pyridine | 4-Nitrophenylboronic acid | Pd catalyst | 6-(4-Nitrophenyl)-2-phenylimidazo[4,5-b]pyridine | mdpi.com |
Palladium-Catalyzed Carbonylation
Palladium-catalyzed carbonylation reactions provide a direct route to introduce a carbonyl group at the C7 position of the imidazo[1,2-a]pyridine ring. By reacting this compound with carbon monoxide in the presence of a palladium catalyst and a suitable nucleophile (e.g., an alcohol or an amine), a variety of carbonyl derivatives such as esters and amides can be synthesized. These derivatives can serve as versatile intermediates for further functionalization. For example, amide derivatives of imidazo-pyridines have been synthesized via Pd-catalyzed carbonylation of iodo-derivatives. researchgate.net
Functionalization at Other Positions of the Imidazo[1,2-A]pyridine Ring System
While the C2 and C7 positions of this compound offer clear handles for derivatization, the imidazo[1,2-a]pyridine ring itself is amenable to further functionalization, most notably at the C3 position.
The C3 position of the imidazo[1,2-a]pyridine nucleus is the most nucleophilic and is therefore highly susceptible to electrophilic substitution and a variety of C-H functionalization reactions. A vast body of literature describes the selective introduction of a wide range of functional groups at this position, including alkyl, aryl, acyl, and heteroatom-containing moieties. nih.govresearchgate.netrsc.org
Visible light-induced C-H functionalization has emerged as a powerful and green methodology for the derivatization of imidazo[1,2-a]pyridines, with a strong preference for the C3 position. nih.govdntb.gov.ua These reactions often proceed under mild conditions and tolerate a broad range of functional groups. Examples of such transformations include alkylation, arylation, and trifluoromethylation. nih.gov
While the primary focus of this article is on the reactivity of the C2 and C7 substituents, it is important to recognize that the inherent reactivity of the C3 position provides an additional avenue for the synthesis of diverse and complex analogs of this compound.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N-((Imidazo[1,2-a]pyridin-2-yl)methyl)benzamide |
| N-((6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methyl)acetamide |
| N-Benzyl-1-(imidazo[1,2-a]pyridin-2-yl)methanamine |
| N-Isopropyl-1-(imidazo[1,2-a]pyridin-2-yl)methanamine |
| 6-(4-Nitrophenyl)-2-phenylimidazo[4,5-b]pyridine |
C3 Functionalization: A Hub of Reactivity
The C3 position of the imidazo[1,2-a]pyridine ring is the most nucleophilic carbon, making it the primary site for electrophilic substitution and a variety of other functionalization reactions. This inherent reactivity has been extensively exploited to introduce a diverse array of substituents, thereby modulating the biological and physicochemical properties of the core scaffold.
Arylation
Direct C-H arylation at the C3 position is a powerful tool for creating complex molecules. Palladium-catalyzed cross-coupling reactions are commonly employed for this transformation. For instance, the direct arylation of imidazo[1,2-a]pyridines with aryl tosylates and mesylates has been achieved using a palladium(II) acetate (B1210297) catalyst in conjunction with phosphine (B1218219) ligands like SPhos. nih.govresearchgate.net This method demonstrates excellent regioselectivity for the C3 position and is applicable to a wide range of aryl sulfonates. nih.govresearchgate.net Visible-light-mediated arylation offers a milder, transition-metal-free alternative. mdpi.com
Table 1: Examples of C3-Arylation of Imidazo[1,2-a]pyridine Analogs
| Imidazo[1,2-a]pyridine Analog | Arylating Agent | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Imidazo[1,5-a]pyridine | 4-Bromobenzonitrile | Pd(OAc)₂, PPh₃, Bu₄NOAc, Toluene, 100 °C | 3-(4-Cyanophenyl)imidazo[1,5-a]pyridine | 85 | nih.gov |
| Imidazo[1,5-a]pyridine | 4-Bromoanisole | Pd(OAc)₂, PPh₃, Bu₄NOAc, Toluene, 100 °C | 3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine | 92 | nih.gov |
Sulfonylation
The introduction of a sulfonyl group at the C3 position can significantly impact the biological activity of imidazo[1,2-a]pyridine derivatives. Visible-light photoredox catalysis has emerged as a prominent method for C3-sulfonylation. mdpi.comnih.gov A three-component reaction involving imidazo[1,2-a]pyridines, diaryliodonium salts, and DABCO-bis(sulfur dioxide) (DABSO) under visible light irradiation provides a direct route to C3-sulfonylated products. mdpi.comnih.gov Another approach involves the electrochemical C3-sulfonylation using sodium benzenesulfinates as the sulfonylation reagents, offering a metal-free and environmentally friendly protocol. rsc.org
Table 2: Examples of C3-Sulfonylation of Imidazo[1,2-a]pyridine Analogs
| Imidazo[1,2-a]pyridine Analog | Sulfonylating Agent | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Phenylimidazo[1,2-a]pyridine | Diphenyliodonium salt, DABSO | Organic photoredox catalyst, visible light, rt | 2-Phenyl-3-(phenylsulfonyl)imidazo[1,2-a]pyridine | Moderate | mdpi.comnih.gov |
Phosphorylation
C3-Phosphorylation introduces a phosphonate (B1237965) moiety, which can act as a phosphate (B84403) mimetic in biological systems. Visible-light-induced difluoromethylenephosphonation of imidazo[1,2-a]pyridines has been reported using rose bengal as an organophotoredox catalyst. mdpi.comnih.gov
Thiocyanation
The thiocyanate (B1210189) group is a versatile functional group that can be further transformed into other sulfur-containing moieties. Visible-light-mediated thiocyanation of imidazo[1,2-a]pyridines with ammonium thiocyanate (NH₄SCN) provides a metal-free and efficient method for introducing the SCN group at the C3 position. mdpi.comresearchgate.net Eosin (B541160) Y is often used as the photoredox catalyst in these reactions. mdpi.comresearchgate.net
Table 3: Examples of C3-Thiocyanation of Imidazo[1,2-a]pyridine Analogs
| Imidazo[1,2-a]pyridine Analog | Thiocyanating Agent | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Phenylimidazo[1,2-a]pyridine | NH₄SCN | Eosin Y, visible light, MeCN, air | 2-Phenyl-3-thiocyanatoimidazo[1,2-a]pyridine | High | researchgate.net |
Sulfenylation
C3-Sulfenylation introduces a thioether linkage, a common motif in many bioactive molecules. Visible-light-induced methods have been developed for the direct sulfenylation of imidazo[1,2-a]pyridines with sulfinic acids or thiols. nih.govresearchgate.netresearchgate.net For example, using Eosin B as a photosensitizer and a mild oxidant, sulfenylation can be achieved with various sulfinic acids. nih.gov Alternatively, rose bengal can catalyze the reaction with thiols under ambient conditions. nih.gov A one-pot, three-component reaction of 2-aminopyridine (B139424), α-bromoacetophenone, and benzo[d]thiazole-2-thiol can also yield C3-sulfenylated products. acs.org
Table 4: Examples of C3-Sulfenylation of Imidazo[1,2-a]pyridine Analogs
| Imidazo[1,2-a]pyridine Analog | Sulfenylating Agent | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Phenylimidazo[1,2-a]pyridine | Benzenesulfinic acid | Eosin B, TBHP, DCE, visible light, rt | 2-Phenyl-3-(phenylthio)imidazo[1,2-a]pyridine | Moderate | nih.gov |
| 2-(p-Tolyl)imidazo[1,2-a]pyridine | Benzo[d]thiazole-2-thiol | TBHP, Cs₂CO₃, Toluene, 120 °C | 2-((2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)thio)benzo[d]thiazole | 80 | acs.org |
Functionalization at C5, C6, and C8 Positions
While the C3 position is the most reactive, functionalization at other positions on the pyridine (B92270) ring, such as C5, C6, and C8, is crucial for expanding the structural diversity and exploring the structure-activity relationships of imidazo[1,2-a]pyridine derivatives. These positions are less electron-rich, and their functionalization often requires different strategies compared to the C3 position.
Functionalization at the C5 Position
The C5 position is the second most common site for electrophilic attack after C3. Visible-light-induced C5-alkylation of imidazo[1,2-a]pyridines with alkyl N-hydroxyphthalimides has been reported, using eosin Y as a photocatalyst. mdpi.comnih.gov This method allows for the introduction of various alkyl groups at the C5 position. mdpi.comnih.gov Intramolecular nucleophilic aromatic substitution of 5-fluoroimidazo[1,2-a]pyridines can lead to the formation of novel tetracyclic derivatives. nih.gov
Functionalization at the C6 Position
Modifications at the C6 position have been shown to be important for the biological activity of certain imidazo[1,2-a]pyridine-based inhibitors. A review of site-selective C-H functionalization highlights methods for introducing substituents at the C6 position. rsc.org
Functionalization at the C8 Position
The C8 position is generally the least reactive towards electrophilic substitution. However, palladium-catalyzed carbonylation has been utilized to introduce carboxamide moieties at the C8 position of iodo-substituted imidazo[1,2-a]pyridines. researchgate.net A review on site-selective functionalization also discusses strategies for modifying the C8 position. rsc.org
Mechanistic Insights into Reactions Involving 7 Bromoimidazo 1,2 a Pyridin 2 Yl Methanamine Precursors
Proposed Reaction Mechanisms for Imidazo[1,2-A]pyridine (B132010) Formation
The formation of the imidazo[1,2-a]pyridine scaffold, the core of (7-Bromoimidazo[1,2-A]pyridin-2-YL)methanamine, can be achieved through several mechanistic pathways, most commonly involving the condensation of a 2-aminopyridine (B139424) derivative with a carbonyl compound or its equivalent.
One of the most established methods involves the reaction of a 2-aminopyridine with an α-haloketone. The proposed mechanism for this reaction, often referred to as the Tschitschibabin reaction, proceeds as follows:
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the endocyclic nitrogen atom of the 2-aminopyridine on the electrophilic carbon of the α-haloketone. This step forms a pyridinium (B92312) salt intermediate. acs.org
Intramolecular Cyclization: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon in an intramolecular fashion. This leads to the formation of a five-membered ring, creating a bicyclic intermediate.
Dehydration: Subsequent dehydration of this intermediate results in the formation of the aromatic imidazo[1,2-a]pyridine ring system. researchgate.net
An alternative mechanism suggests the initial attack of the exocyclic amino group on the carbonyl compound, followed by intramolecular cyclization. acs.org The specific pathway can be influenced by the reaction conditions and the nature of the substrates.
Another common approach is the multicomponent Groebke–Blackburn–Bienaymé reaction, which involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. mdpi.com This reaction is often catalyzed by a Lewis acid and proceeds through a series of steps involving the formation of an imine, nucleophilic attack by the isocyanide, and subsequent cyclization.
More recently, gold-catalyzed syntheses have been developed. One proposed mechanism involves the addition of a pyridine (B92270) N-oxide to an alkyne, promoted by a gold catalyst. nih.gov This forms a vinylgold intermediate that can rearrange to a gold-carbenoid intermediate, which is then attacked by the pyridine nucleophile to form the N-bridgehead heterocycle. nih.gov
The table below summarizes some of the key reaction types for the formation of the imidazo[1,2-a]pyridine ring.
| Reaction Type | Key Reactants | General Mechanism |
| Tschitschibabin Reaction | 2-Aminopyridine, α-Haloketone | Nucleophilic attack, intramolecular cyclization, dehydration |
| Groebke–Blackburn–Bienaymé | 2-Aminopyridine, Aldehyde, Isocyanide | Imine formation, isocyanide addition, cyclization |
| Gold-Catalyzed Cyclization | Pyridine N-oxide, Alkyne | Gold-catalyzed addition, rearrangement, nucleophilic attack |
Understanding Regioselectivity and Stereoselectivity in Derivatization
The functionalization of the imidazo[1,2-a]pyridine ring system is characterized by distinct regioselectivity. The C3 position is generally the most nucleophilic and therefore the most common site for electrophilic substitution. mdpi.comnih.gov This is attributed to the electron-donating effect of the bridgehead nitrogen atom. Functionalization at other positions, such as C5, C6, C7, and C8, is also possible, often directed by the presence of existing substituents or through the use of specific catalytic systems.
For the synthesis of this compound, the bromine atom at the C7 position is typically introduced early in the synthetic sequence, starting with a 4-bromo-2-aminopyridine precursor. This pre-functionalization directs the regiochemistry of subsequent reactions.
Stereoselectivity becomes a critical consideration when introducing chiral centers, such as in the derivatization of the methanamine side chain at the C2 position. While the formation of the aromatic imidazo[1,2-a]pyridine ring itself does not typically involve the creation of a stereocenter, subsequent modifications can. For instance, the reduction of a ketone precursor to the corresponding alcohol can be achieved with stereocontrol using chiral reducing agents. Similarly, the synthesis of chiral amines at the C2 position can be accomplished through asymmetric synthesis or by resolution of a racemic mixture.
Role of Catalysts and Reagents in Reaction Pathways
Catalysts and reagents play a pivotal role in dictating the reaction pathways, efficiency, and selectivity in the synthesis and functionalization of imidazo[1,2-a]pyridines.
Catalysts:
Lewis Acids: In multicomponent reactions like the Groebke–Blackburn–Bienaymé reaction, Lewis acids such as Sc(OTf)₃ are often employed to activate the aldehyde component towards nucleophilic attack. beilstein-journals.org
Transition Metals:
Copper: Copper catalysts (e.g., CuI) are widely used in various reactions, including the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and ketones under aerobic conditions. organic-chemistry.orgnih.gov They are also employed in cross-coupling reactions to introduce substituents onto the imidazo[1,2-a]pyridine core.
Palladium: Palladium catalysts are instrumental in cross-coupling reactions, such as Suzuki and Sonogashira couplings, for the functionalization of bromo-substituted imidazo[1,2-a]pyridines. nih.gov
Gold: Gold catalysts, like PicAuCl₂, have been shown to catalyze the synthesis of imidazo[1,2-a]pyridines from pyridine N-oxides and alkynes under mild conditions. nih.gov
Photoredox Catalysts: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for the C-H functionalization of imidazo[1,2-a]pyridines. mdpi.comnih.gov Catalysts like eosin (B541160) Y and mesityl acridinium (B8443388) can facilitate a variety of transformations, including alkylations and trifluoromethylations, often under mild and environmentally friendly conditions. mdpi.comnih.gov
Reagents:
Bases: Bases such as potassium carbonate or sodium hydroxide (B78521) are often used to neutralize acidic byproducts and to promote key steps in the reaction mechanism, such as deprotonation. acs.orgrsc.org
Oxidants: In some synthetic routes, oxidants are required to facilitate the aromatization of the newly formed ring. organic-chemistry.org Air is often used as a green oxidant. nih.gov
Halogenating Agents: Reagents like N-bromosuccinimide (NBS) can be used for the regioselective bromination of the imidazo[1,2-a]pyridine ring.
The following table provides examples of catalysts and their roles in the synthesis of imidazo[1,2-a]pyridine derivatives.
| Catalyst/Reagent | Reaction Type | Role |
| Sc(OTf)₃ | Groebke–Blackburn–Bienaymé | Lewis acid, activates aldehyde |
| CuI | Aerobic oxidative cyclization | Catalyzes C-N bond formation |
| Pd(OAc)₂ | Cross-coupling reactions | Catalyzes C-C bond formation |
| PicAuCl₂ | Cyclization of pyridine N-oxides | Activates alkyne for nucleophilic attack |
| Eosin Y | Photoredox C-H functionalization | Absorbs visible light to initiate radical pathways |
| K₂CO₃ | Tschitschibabin reaction | Base, neutralizes acid |
Radical Reaction Pathways in Functionalization
Radical reactions have gained prominence as a versatile method for the functionalization of imidazo[1,2-a]pyridines, offering alternative pathways to traditional ionic reactions. rsc.org These reactions often proceed under mild conditions and can tolerate a wide range of functional groups.
Visible-light photoredox catalysis is a common method for generating radicals for the functionalization of imidazo[1,2-a]pyridines. nih.gov The general mechanism involves the excitation of a photocatalyst by visible light, followed by an electron transfer process to generate a radical species from a suitable precursor. This radical then adds to the electron-rich C3 position of the imidazo[1,2-a]pyridine ring to form a radical intermediate. nih.gov Subsequent oxidation and deprotonation yield the C3-functionalized product. nih.gov
For example, the trifluoromethylation of imidazo[1,2-a]pyridines can be achieved using a photoredox catalyst and a trifluoromethyl source. nih.gov The reaction is initiated by the generation of a trifluoromethyl radical, which then attacks the imidazo[1,2-a]pyridine core. nih.gov
Electron donor-acceptor (EDA) complexes can also be utilized to initiate radical reactions under visible light. nih.gov In this approach, an EDA complex forms between the imidazo[1,2-a]pyridine (the donor) and a radical precursor (the acceptor). Upon photoexcitation, an electron is transferred, leading to the formation of a radical cation of the imidazo[1,2-a]pyridine and a radical anion of the precursor, which then fragments to generate the desired radical for functionalization.
These radical pathways provide a powerful and complementary approach for the synthesis of complex imidazo[1,2-a]pyridine derivatives, including precursors to this compound.
Structure Activity Relationship Sar Studies of Imidazo 1,2 a Pyridine Derivatives in Chemical Biology Research
Methodologies for SAR Elucidation in In Vitro Systems
The determination of SAR for imidazo[1,2-a]pyridine (B132010) derivatives relies on a systematic approach involving computational design, chemical synthesis, and biological screening. These methodologies allow researchers to decipher the complex interplay between molecular structure and biological activity.
Rational drug design is a cornerstone for exploring the SAR of imidazo[1,2-a]pyridine analogs. This approach often begins with a known biologically active molecule or a specific biological target. documentsdelivered.comnih.gov Molecular docking studies, for instance, are employed to predict how different derivatives might bind to the active site of a target protein, such as an enzyme or receptor. eco-vector.com This in silico analysis helps prioritize which compounds to synthesize, saving time and resources. For example, in the development of novel Cyclooxygenase-2 (COX-2) inhibitors, docking investigations were used to analyze the interaction of designed imidazo[1,2-a]pyridine compounds with the enzyme's active site.
Scaffold hopping is another powerful strategy where the core structure of a known active compound is replaced with a different, but functionally similar, scaffold. rsc.org The imidazo[1,2-a]pyridine framework has been successfully used as a new scaffold to develop covalent inhibitors for challenging targets like KRAS G12C, demonstrating its utility in generating novel intellectual property and potentially overcoming existing drug resistance. rsc.org
The synthesis of focused libraries of compounds is a critical step in elucidating SAR. nih.gov By systematically modifying different parts of the imidazo[1,2-a]pyridine scaffold and creating a diverse set of analogs, researchers can comprehensively probe the effects of various substituents on biological activity. documentsdelivered.comnih.gov Classical synthetic methods, such as the condensation reaction between 2-aminopyridines and α-halocarbonyl compounds, are frequently used to build the core structure. nanobioletters.comresearchgate.net
Once synthesized, these compound libraries are subjected to high-throughput in vitro screening against specific biological targets or in cell-based assays. documentsdelivered.comnih.gov For instance, a library of imidazo[1,2-a]pyridine derivatives was screened against the kinase Nek2, leading to the identification of a potent inhibitor with an IC50 of 38 nM in a cancer cell line. documentsdelivered.comnih.gov Similarly, screening against Mycobacterium tuberculosis has generated novel antimycobacterial leads from imidazo[1,2-a]pyridine-8-carboxamide (B121145) libraries. nih.gov The data from these screens are then used to build SAR models, guiding the next cycle of design and synthesis.
Chemical Structural Determinants of In Vitro Biological Interactions
The fused bicyclic system of the imidazo[1,2-a]pyridine core provides a rigid, planar scaffold that is ideal for presenting substituents in a well-defined three-dimensional orientation for interaction with biological targets. eco-vector.comresearchgate.net This structural framework is considered a "drug prejudice" scaffold because of its frequent appearance in successful medicinal chemistry campaigns. eco-vector.com Its aromatic nature and the presence of nitrogen atoms allow for various non-covalent interactions, such as π-π stacking and hydrogen bonding, which are crucial for binding to protein targets. chemmethod.com The core itself is not merely an inert anchor but an active contributor to the molecule's properties, including its absorption, distribution, metabolism, and excretion (ADME) profile. The versatility of the scaffold allows for functionalization at multiple positions, enabling fine-tuning of its biological and physicochemical properties. mdpi.com
The C2 position of the imidazo[1,2-a]pyridine ring is a critical site for substitution, and modifications at this position have a profound impact on biological activity. researchgate.netresearchgate.net While functionalization at the C3 position is often more synthetically straightforward, the introduction of groups at C2 has led to several commercialized drugs, highlighting its medicinal importance. researchgate.net
The nature of the substituent at C2 can influence potency and selectivity. For example, SAR studies on antimicrobial agents showed that the nature of a phenyl ring group at the C2 position significantly influenced inhibitory activity. researchgate.net In the case of (7-Bromoimidazo[1,2-A]pyridin-2-YL)methanamine, the C2 position is occupied by a methanamine group (-CH₂NH₂). This small, flexible linker terminating in a primary amine is significant for several reasons:
Hydrogen Bonding: The amine group can act as both a hydrogen bond donor and acceptor, forming key interactions with amino acid residues in a protein's binding site.
Basic Center: The basicity of the amine allows for the formation of salt bridges with acidic residues like aspartate or glutamate, which can anchor the molecule in the target site.
Linker for Further Modification: The methanamine group provides a convenient attachment point for additional chemical moieties to explore more extensive binding interactions.
The table below illustrates how different substituents at the C2 and other positions can affect the anticancer activity of imidazo[1,2-a]pyridine derivatives against various cell lines.
| Compound ID | C2 Substituent | Other Key Substituents | Cell Line | IC50 (µM) |
| HB9 | 4-benzoic acid amide derivative | H at C7 | A549 (Lung) | 50.56 |
| HB10 | 4-benzoic acid amide derivative | H at C7 | HepG2 (Liver) | 51.52 |
| Compound 12 | Nitro group | 3-(p-chlorophenyl)amine, H at C7 | HT-29 (Colon) | 4.15 |
| IP-5 | Not specified | Not specified | HCC1937 (Breast) | 45 |
| IP-6 | Not specified | Not specified | HCC1937 (Breast) | 47.7 |
| IP-7 | Not specified | Not specified | HCC1937 (Breast) | 79.6 |
This table is for illustrative purposes, showing the impact of various substitution patterns on activity. Data sourced from multiple studies. chemmethod.comwaocp.orgresearchgate.net
Substitution on the pyridine (B92270) ring portion of the scaffold, particularly at the C7 position, is another key determinant of biological activity. researchgate.net Halogens like bromine are often incorporated into drug candidates to modulate their pharmacological properties. The presence of a bromine atom at the C7 position can have several effects:
Modulation of Electronic Properties: As an electron-withdrawing group, bromine can alter the electron density of the entire ring system, which can influence binding affinity and reactivity.
Increased Lipophilicity: The bromine atom generally increases the lipophilicity of the molecule, which can affect its ability to cross cell membranes and its metabolic stability.
Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a protein, which can contribute to higher binding affinity and selectivity.
Metabolic Blocking: Placing a halogen at a position susceptible to metabolic oxidation can block that pathway, potentially increasing the drug's half-life.
SAR studies on antimicrobial imidazo[1,2-a]pyridines have explicitly shown that the substituent at the C7 position influences the compound's activity. researchgate.net Furthermore, in a series of antituberculosis agents, the replacement of a C7-methyl group with a C7-chloro group was found to decrease activity, demonstrating the sensitivity of this position to substitution. While direct SAR data for a C7-bromo group in that specific series is not available, it highlights the critical role of the C7 substituent in fine-tuning biological response.
Effects of Other Substituents on Chemical Interaction and In Vitro Response
The substitution pattern on the imidazo[1,2-a]pyridine scaffold plays a crucial role in modulating the chemical interactions and ultimately the in vitro response of the derivatives. While direct studies on this compound are limited, the influence of substituents at the C7 and C2 positions can be inferred from research on related imidazo[1,2-a]pyridine analogs. The presence of a bromine atom at the 7-position and a methanamine group at the 2-position introduces specific electronic and steric properties that are key to its biological activity.
Halogen substituents, such as the bromo group at the C7 position, are known to significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates. The introduction of a halogen can alter the lipophilicity of the molecule, which in turn affects its ability to cross cell membranes and interact with target proteins. For instance, in a study on imidazo[1,2-a]pyridine-based inhibitors, halogen substitution was found to be a key factor for potent activity.
The methanamine substituent at the C2 position introduces a basic and flexible side chain. This group can participate in hydrogen bonding and ionic interactions, which are critical for binding to biological targets. The primary amine of the methanamine group can act as a hydrogen bond donor, while the nitrogen atom can be protonated at physiological pH, allowing for electrostatic interactions with negatively charged residues in a protein's active site.
Table 1: Inferred Effects of Substituents on the Bioactivity of this compound
| Substituent | Position | Inferred Effect on Chemical Interaction | Potential Impact on In Vitro Response |
| 7-Bromo | C7 | Increases lipophilicity, potential for halogen bonding | May enhance cell permeability and target engagement |
| 2-Methanamine | C2 | Provides a basic center for ionic interactions, acts as a hydrogen bond donor | Can facilitate strong binding to target proteins, influencing potency |
Research on various imidazo[1,2-a]pyridine derivatives has highlighted the importance of substitutions at these key positions for a range of biological activities, including as enzyme inhibitors and receptor ligands. While specific in vitro data for this compound is not available in the reviewed literature, the collective evidence suggests that the combination of a 7-bromo and a 2-methanamine substituent provides a promising foundation for potent and selective biological activity. Further empirical studies are necessary to fully elucidate the specific chemical interactions and in vitro responses of this particular compound.
Computational and Theoretical Investigations of Imidazo 1,2 a Pyridine Derivatives
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular modeling and docking are pivotal computational techniques used to predict the binding orientation and affinity of a ligand to a specific protein target. For the imidazo[1,2-a]pyridine (B132010) class of compounds, these studies have been instrumental in elucidating their mechanism of action against various diseases. Docking simulations place the ligand into the binding site of a macromolecular target (e.g., an enzyme or receptor) and score the different binding poses based on factors like electrostatic interactions, hydrogen bonding, and hydrophobic contacts. acs.org
Derivatives of imidazo[1,2-a]pyridine have been extensively studied as inhibitors of several protein kinases, which are crucial regulators of cell signaling and are often implicated in cancer and other diseases. nih.gov For instance, docking studies have provided rational explanations for the structure-activity relationships (SAR) of imidazo[1,2-a]pyridine derivatives as inhibitors of kinases like DYRK1A and CLK1. nih.gov Similarly, these computational approaches have been used to design and rationalize the activity of inhibitors against Microtubule Affinity Regulating Kinase 4 (MARK4), a protein overexpressed in certain cancers. nih.gov In such studies, the binding affinity is often reported as a docking score in kcal/mol, where a more negative value indicates a stronger predicted interaction. nih.govnih.gov
The interactions typically observed involve the nitrogen atoms of the imidazo[1,2-a]pyridine core forming hydrogen bonds with amino acid residues in the kinase hinge region, a common binding pattern for ATP-competitive inhibitors. The substituents on the scaffold, such as the bromo group at the 7-position and the methanamine group at the 2-position of (7-Bromoimidazo[1,2-A]pyridin-2-YL)methanamine, are analyzed for their potential to form additional favorable contacts within the active site, thereby enhancing potency and selectivity. nih.gov Beyond kinases, docking has been applied to understand the binding of these derivatives to targets relevant for cancer, such as KRAS G12C, and inflammation, like NF-κB. rsc.orgnih.gov
| Imidazo[1,2-a]pyridine Derivative Class | Protein Target | Typical Docking Score (kcal/mol) | Key Interacting Residues (Examples) |
|---|---|---|---|
| Phenothiazine-imidazo[1,2-a]pyridines | MARK4 | -8.1 to -10.4 | Not Specified |
| Imidazo[1,2-a]pyrimidine Schiff bases | ACE2 / SARS-CoV-2 Spike | -7.3 to -9.1 | Not Specified |
| General Kinase Inhibitors | DYRK1A / CLK1 | Not Specified | Hinge Region Residues |
| Anti-tubercular Agents | Mtb Targets | Not Specified | Core Target Active Sites |
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of molecules. nih.gov These methods provide a detailed understanding of the electron distribution, molecular orbitals, and reactivity of compounds like this compound. By solving approximations of the Schrödinger equation, DFT can calculate various molecular descriptors.
A key output of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the chemical reactivity and kinetic stability of the molecule; a smaller gap suggests higher reactivity. researchgate.net
Another valuable tool is the Molecular Electrostatic Potential (MEP) map. nih.gov MEP maps illustrate the charge distribution across a molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. These maps are invaluable for predicting how a molecule will interact with other molecules, particularly in the context of non-covalent binding to a biological target. For the imidazo[1,2-a]pyridine scaffold, MEP analysis can identify the nitrogen atoms as key hydrogen bond acceptors. nih.govresearchgate.net Natural Bond Orbital (NBO) analysis further elucidates electron transfer and conjugation within the molecule. researchgate.net
| Calculated Property | Significance | Typical Method |
|---|---|---|
| HOMO Energy | Electron-donating ability | DFT (e.g., B3LYP/6-311++G(d,p)) |
| LUMO Energy | Electron-accepting ability | DFT (e.g., B3LYP/6-311++G(d,p)) |
| HOMO-LUMO Gap (ΔE) | Chemical reactivity and stability | DFT (e.g., B3LYP/6-311++G(d,p)) |
| Molecular Electrostatic Potential (MEP) | Predicts sites for intermolecular interactions | DFT |
| Dipole Moment (µ) | Overall polarity of the molecule | DFT |
Molecular Dynamics Simulations to Explore Conformational Space and Binding
While molecular docking provides a static snapshot of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. This technique is used to assess the stability of a docked pose, explore the conformational flexibility of the ligand and protein, and calculate binding free energies. nih.govmdpi.com
For imidazo[1,2-a]pyridine derivatives, MD simulations are typically run after a docking study to validate the predicted binding mode. nih.gov The simulation tracks the trajectory of the ligand-protein complex, often for nanoseconds, in a simulated physiological environment (including water and ions). A key metric analyzed is the Root Mean Square Deviation (RMSD) of the ligand and protein atoms from their initial positions. chemmethod.comchemmethod.com A stable, low-fluctuation RMSD for the ligand suggests that it remains securely bound in the active site in the predicted orientation. chemmethod.comchemmethod.com
MD simulations can also reveal the importance of specific water molecules in mediating interactions and can provide a more accurate estimation of binding affinity through methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). mdpi.com These simulations confirm whether the key interactions observed in the static dock, such as hydrogen bonds, are maintained over time, thus providing a higher level of confidence in the proposed binding hypothesis for compounds like this compound. nih.govmdpi.com
In Silico Prediction of Synthetic Feasibility and Reaction Pathways
Computational chemistry also aids in the planning of chemical syntheses. In silico tools can predict the feasibility of synthetic routes, identify potential side reactions, and optimize reaction conditions. For a target molecule like this compound, computational methods can be used to analyze known synthetic pathways for the imidazo[1,2-a]pyridine core.
The synthesis of this scaffold commonly involves the condensation of a 2-aminopyridine (B139424) with an α-haloketone or a related two-carbon synthon. nih.govnih.gov Computational software can perform retrosynthetic analysis, breaking down the target molecule into simpler, commercially available precursors. By accessing large databases of chemical reactions, these programs can propose multi-step synthetic pathways. acs.org
Furthermore, quantum chemical calculations can be used to model the reaction mechanisms, such as the Groebke–Blackburn–Bienaymè three-component reaction used for some imidazo[1,2-a]pyridine syntheses. rsc.org By calculating the energies of reactants, transition states, and products, chemists can predict the most likely reaction pathway and identify potential thermodynamic or kinetic bottlenecks. This in silico analysis helps streamline the synthetic process, reducing the need for extensive empirical optimization and saving time and resources in the laboratory. acs.org
Applications As Chemical Probes and Building Blocks in Advanced Organic Synthesis
Utilization in the Synthesis of Complex Heterocyclic Scaffolds
The imidazo[1,2-a]pyridine (B132010) scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. beilstein-journals.org (7-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine serves as a crucial precursor for the synthesis of more elaborate heterocyclic systems through various synthetic strategies, including multi-component reactions (MCRs). mdpi.comresearchgate.netmdpi.com MCRs, such as the Groebke–Blackburn–Bienaymé reaction, offer an efficient one-pot approach to generate molecular diversity by combining three or more reactants in a single step. beilstein-journals.orgmdpi.com
The aminomethyl group of this compound can participate as a key component in these reactions, leading to the formation of novel, densely functionalized heterocyclic structures. For instance, it can be envisioned that the amine functionality could react with aldehydes and isocyanides in a Ugi-type reaction to produce peptidomimetic structures appended to the imidazo[1,2-a]pyridine core. nih.govbeilstein-journals.org Furthermore, the bromine atom at the 7-position allows for post-MCR modifications via Suzuki or other palladium-catalyzed cross-coupling reactions, enabling the synthesis of a library of compounds with diverse substitutions for structure-activity relationship (SAR) studies. nih.gov
Role in the Development of New Materials and Functional Molecules
The unique photophysical properties of the imidazo[1,2-a]pyridine core have garnered interest in the field of materials science. nih.gov Derivatives of this scaffold have been investigated for their fluorescent properties, with potential applications in organic light-emitting diodes (OLEDs) and fluorescent probes. nih.govnih.gov
This compound provides a foundational structure for the synthesis of novel functional materials. The bromine atom can be utilized to construct larger conjugated systems through cross-coupling reactions, which can influence the electronic and photophysical properties of the resulting molecules. For example, the synthesis of V-shaped bis-imidazo[1,2-a]pyridine fluorophores has been reported, demonstrating that the strategic connection of multiple imidazo[1,2-a]pyridine units can lead to materials with intense photoluminescence. nih.gov By starting with this compound, similar complex fluorophores could be synthesized, with the aminomethyl group offering a site for further functionalization to tune the material's properties or to attach it to other molecules or surfaces. The development of such novel fluorophores opens avenues for their use as chemical sensors or in advanced imaging applications. researchgate.netrsc.org
Application in Chemical Biology as In Vitro Probes for Biological Targets
The imidazo[1,2-a]pyridine scaffold is a common feature in molecules designed to interact with various biological targets. The ability to readily diversify the structure of this compound makes it an excellent starting point for the development of chemical probes for in vitro studies.
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. ed.ac.uk The imidazo[1,2-a]pyridine core has been identified as a valuable scaffold for the design of potent and selective kinase inhibitors. nih.govnih.govnovartis.com
The synthesis of kinase inhibitors based on the this compound framework allows for systematic exploration of the chemical space around this privileged scaffold. The bromine atom at the 7-position can be replaced with various aryl groups via Suzuki coupling to probe interactions within the ATP-binding site of the kinase. nih.gov The aminomethyl group at the 2-position can be acylated or alkylated to introduce different side chains that can form crucial hydrogen bonds or other interactions with the target protein. This modular synthetic approach facilitates the generation of a library of compounds for biochemical screening to identify potent and selective inhibitors for specific kinases, such as Activin-like kinase (ALK). nih.govresearchgate.net
| Compound/Scaffold | Target Kinase | Synthetic Strategy | Reference |
| 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines | ALK2 | Suzuki cross-coupling | nih.gov |
| Pyridyl carboxamide scaffold | Pan-PIM kinase | Medicinal chemistry optimization | novartis.com |
The interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells often exploit to evade the immune system. nih.gov Small molecule inhibitors of the PD-1/PD-L1 interaction are of significant therapeutic interest. nih.gov
This compound can serve as a core structure for the development of novel PD-1/PD-L1 antagonists. The synthesis of derivatives would involve the functionalization of both the 7-position and the 2-position to create molecules that can disrupt the protein-protein interaction. The development of these compounds is crucial for in vitro binding assays, such as ELISA and surface plasmon resonance (SPR), to quantify their inhibitory activity and to understand the structural requirements for effective antagonism. nih.govresearchgate.net These in vitro assays are essential for the initial screening and optimization of potential therapeutic candidates. researchgate.net
| Assay Type | Purpose | Key Measurement | Reference |
| Competition ELISA | Measure inhibition of PD-1/PD-L1 binding | IC50 value | nih.gov |
| Surface Plasmon Resonance (SPR) | Characterize binding kinetics and affinity | KD (dissociation constant) | nih.gov |
| Homogeneous Time-Resolved Fluorescence (HTRF) | Screen for inhibitors of protein-protein interaction | Reduction in fluorescence signal | researchgate.net |
Beyond kinases, the imidazo[1,2-a]pyridine scaffold has been explored for the inhibition of other enzymes, such as Glycogen Synthase Kinase-3β (GSK-3β), which is implicated in various diseases including Alzheimer's disease and type 2 diabetes. nih.govnih.govggu.ac.in
The synthesis of enzyme inhibitors derived from this compound allows for the investigation of structure-activity relationships for enzymes like GSK-3β. For instance, in the development of imidazo[1,5-a]pyridine-based GSK-3β inhibitors, a bromo-substituted precursor was utilized for further elaboration through reactions like the Vilsmeier-Haack reaction followed by oxidation and amide coupling. nih.gov A similar synthetic route could be applied to the imidazo[1,2-a]pyridine core of the title compound. The aminomethyl group provides a direct point for creating amide linkages to introduce various substituents that can interact with the enzyme's active site. The bromine atom allows for the introduction of larger groups via cross-coupling to explore different binding pockets. The resulting compounds can then be evaluated in in vitro enzyme inhibition assays to determine their potency and selectivity. researchgate.netsemanticscholar.org
| Target Enzyme | Associated Disease(s) | Role of Imidazo[1,2-a]pyridine Scaffold | Reference |
| Glycogen Synthase Kinase-3β (GSK-3β) | Alzheimer's disease, Type 2 Diabetes, Cancer | Core structure for inhibitor design | nih.govnih.gov |
Analytical Techniques for Research on Imidazo 1,2 a Pyridine Derivatives
Advanced Spectroscopic Characterization (NMR, High-Resolution MS, IR, UV-Vis) for Structural Confirmation and Mechanistic Studies
Spectroscopic methods are fundamental tools for the unambiguous identification and structural analysis of imidazo[1,2-a]pyridine (B132010) derivatives. chemmethod.com Each technique provides unique information about the molecule's atomic composition, connectivity, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful technique for determining the precise molecular structure. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule. nih.govmdpi.com For the imidazo[1,2-a]pyridine core, characteristic chemical shifts in the aromatic region confirm the presence of the fused ring system. For instance, in derivatives of 7-bromo-imidazo[1,2-a]pyridine, the protons on the pyridine (B92270) and imidazole (B134444) rings exhibit distinct signals, and their coupling patterns help to confirm their relative positions. chemicalbook.comchemicalbook.com
Table 1: Representative ¹H NMR Spectral Data for a Related Imidazo[4,5-b]pyridine Derivative Data provides an example of typical chemical shifts and multiplicities for the core structure.
| Proton | Chemical Shift (δ ppm) | Multiplicity |
| N-H | 13.76 | Singlet |
| Aromatic H (Pyridine + Phenyl) | 7.57 - 8.42 | Multiplet |
| Source: Adapted from experimental data on 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. mdpi.com |
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. mdpi.comrsc.org This technique is essential for confirming that the synthesized compound has the correct atomic composition. The isotopic pattern observed for bromine-containing compounds like (7-Bromoimidazo[1,2-A]pyridin-2-YL)methanamine, which shows two characteristic peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br), is a key diagnostic feature in mass spectra. nih.gov
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. chemmethod.comnih.gov For imidazo[1,2-a]pyridine derivatives, characteristic absorption bands reveal the presence of C-H, C=C, and C=N bonds within the aromatic rings. nih.govresearchgate.net In the case of this compound, IR spectroscopy would also show characteristic N-H stretching vibrations for the primary amine group.
UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. Imidazo[1,2-a]pyridine derivatives typically exhibit two main absorption bands, one in the 280–310 nm range and a second centered around 320–340 nm, which are characteristic of the conjugated π-electron system of the heterocyclic core. nih.govoptica.orgmdpi.com These compounds can also be highly fluorescent, with emission maxima often observed between 450-500 nm. nih.gov
Chromatographic Methods (HPLC, GC) for Purity Assessment and Reaction Monitoring
Chromatographic techniques are indispensable for separating components of a mixture, assessing the purity of synthesized compounds, and monitoring the progress of chemical reactions. nih.gov
High-Performance Liquid Chromatography (HPLC) is the primary method used to determine the purity of non-volatile, thermally sensitive compounds like imidazo[1,2-a]pyridine derivatives. acs.org By using a specific stationary phase (column) and mobile phase, compounds are separated based on their polarity and affinity for the column. The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. acs.org
Table 2: Example HPLC Purity Analysis for an Imidazo[1,2-a]pyridine Derivative
| Compound | HPLC System | Retention Time (min) | Purity (%) |
| 6-Methyl-2-(4'-methylaminophenyl)imidazo[1,2-a]pyridine | System A | 4.0 | >95 |
| 6-Methyl-2-(4'-methylaminophenyl)imidazo[1,2-a]pyridine | System B | 10.4 | >95 |
| Source: Adapted from purity evaluation data. acs.org |
Gas Chromatography (GC) can be used for more volatile and thermally stable derivatives, although it is less common for this class of compounds than HPLC. Thin-Layer Chromatography (TLC) is also widely used as a rapid and simple qualitative technique to monitor the progress of a synthesis by observing the disappearance of starting materials and the appearance of the product spot. nih.gov
X-ray Crystallography for Absolute Stereochemistry and Ligand-Protein Co-crystal Structures
In medicinal chemistry research, X-ray crystallography is vital for understanding how a ligand, such as an imidazo[1,2-a]pyridine derivative, binds to its biological target, typically a protein. mdpi.com By obtaining a co-crystal structure of the ligand bound to the protein's active site, researchers can visualize the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that are responsible for the ligand's activity. nih.gov This structural information is invaluable for structure-based drug design, guiding the optimization of lead compounds to improve their potency and selectivity. nih.govrsc.org
Table 3: Example Data from a Single-Crystal X-ray Diffraction Study of an Imidazo[1,2-a]pyridine Cocrystal
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Key Interactions | O-H···N, C-H···O hydrogen bonds, π-π interactions |
| Source: Adapted from crystallographic data for cocrystals of imidazo[1,2-a]pyridine-3-carbonitrile. nih.gov |
Elemental Analysis and Thermogravimetric Analysis for Research Purposes
Elemental Analysis is a foundational technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. researchgate.net The experimentally determined percentages are compared with the calculated theoretical values based on the proposed chemical formula. A close match between the found and calculated values provides strong evidence for the compound's elemental composition and purity. chemmethod.comnih.gov
Table 4: Example of Elemental Analysis Data for an Imidazo[1,5-a]pyridine Derivative
| Compound | Formula | Analysis | %C | %H | %N |
| 1-Phenyl-3-(pyridin-2-yl)imidazo[1,5-a]pyridine | C₁₈H₁₃N₃ | Calculated | 79.68 | 4.83 | 15.49 |
| Found | 79.85 | 4.72 | 15.25 | ||
| Source: Adapted from characterization data. nih.gov |
Thermogravimetric Analysis (TGA) is used to measure changes in the mass of a sample as a function of temperature. For research on new chemical entities, TGA is employed to assess thermal stability by identifying the temperature at which the compound begins to decompose. It can also quantify the presence of residual solvents or water within a crystalline sample, which is important for accurate characterization and formulation studies.
Future Research Directions and Outlook for 7 Bromoimidazo 1,2 a Pyridin 2 Yl Methanamine and Imidazo 1,2 a Pyridine Research
Innovations in Green and Sustainable Synthetic Methodologies
The development of environmentally benign synthetic methods is a paramount goal in modern organic chemistry. For the synthesis of imidazo[1,2-a]pyridines, future research will likely prioritize the adoption of green and sustainable practices. This includes the use of eco-friendly solvents, such as water and eucalyptol, and the implementation of energy-efficient techniques like ultrasound and microwave irradiation. organic-chemistry.orgresearchgate.net
Recent advancements have demonstrated the feasibility of catalyst-free and metal-free reactions, which reduce reliance on potentially toxic and expensive transition metals. nih.gov Multicomponent reactions (MCRs), such as the Groebke–Blackburn–Bienaymé (GBB) reaction, offer a highly efficient and atom-economical approach to constructing the imidazo[1,2-a]pyridine (B132010) core in a single step from simple starting materials. mdpi.commdpi.com These one-pot syntheses are not only more sustainable but also facilitate the rapid generation of diverse compound libraries. nih.gov
Future efforts will likely focus on refining these green methodologies, aiming for even higher yields, broader substrate scopes, and scalability for industrial applications. The development of reusable catalysts and continuous flow processes will also be crucial in making the synthesis of imidazo[1,2-a]pyridines and their derivatives, including (7-Bromoimidazo[1,2-A]pyridin-2-YL)methanamine, more economically viable and environmentally friendly. nih.gov
Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Imidazo[1,2-a]pyridines
| Feature | Traditional Methods | Green/Sustainable Methods |
| Solvents | Often rely on volatile organic compounds (VOCs). | Utilize water, bio-based solvents (e.g., eucalyptol), or solvent-free conditions. organic-chemistry.orgresearchgate.net |
| Catalysts | Frequently employ transition metal catalysts. | Focus on metal-free, catalyst-free, or reusable catalytic systems. nih.gov |
| Energy Input | Typically require prolonged heating. | Employ energy-efficient techniques like ultrasound or microwave irradiation. organic-chemistry.orgmdpi.com |
| Reaction Type | Often involve multi-step syntheses. | Favor one-pot, multicomponent reactions (MCRs) for increased efficiency. mdpi.comnih.gov |
| Atom Economy | Can be lower due to multiple steps and byproducts. | Generally higher due to the nature of MCRs. |
Exploration of Underexplored Functionalization Sites and Novel Reaction Types
While significant progress has been made in the functionalization of the imidazo[1,2-a]pyridine scaffold, particularly at the C3 position, other sites on the bicyclic ring system remain relatively underexplored. rsc.orgmdpi.com Future research will undoubtedly focus on developing methodologies for the selective functionalization of the C2, C5, C6, C7, and C8 positions. rsc.org This will be crucial for expanding the chemical diversity of imidazo[1,2-a]pyridine derivatives and for fine-tuning their biological activities.
The development of novel reaction types is another key area for future investigation. This includes the application of modern synthetic techniques such as visible-light photocatalysis for C-H functionalization, which offers a mild and efficient way to introduce new substituents. mdpi.com Radical reactions are also emerging as a powerful tool for the direct functionalization of the imidazo[1,2-a]pyridine core. rsc.org
For this compound, the bromine atom at the C7 position and the primary amine at the C2-methanamine substituent offer valuable handles for further chemical modification. Future studies will likely explore the use of these functional groups in cross-coupling reactions, nucleophilic substitutions, and other transformations to generate a wide array of novel derivatives.
Advanced Mechanistic Investigations Using In Situ Spectroscopy and Computational Chemistry
A deeper understanding of the reaction mechanisms underlying the synthesis and functionalization of imidazo[1,2-a]pyridines is essential for the rational design of more efficient and selective synthetic protocols. Future research in this area will increasingly rely on advanced analytical techniques, such as in situ spectroscopy (e.g., NMR, IR, and Raman), to monitor reactions in real-time and identify key intermediates and transition states.
Computational chemistry, including density functional theory (DFT) calculations, will play an increasingly important role in elucidating reaction pathways, predicting regioselectivity, and understanding the role of catalysts. These computational studies, in conjunction with experimental data, will provide a detailed picture of the reaction landscape, enabling chemists to optimize reaction conditions and develop novel catalytic systems. Mechanistic studies of novel imidazo[1,2-a]pyridine-based anticancer agents have already demonstrated the power of this combined approach. nih.gov
Design of Highly Selective and Potent Chemical Probes for Diverse Research Applications
The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, meaning it is capable of binding to a variety of biological targets. researchgate.net This versatility makes it an ideal framework for the design of highly selective and potent chemical probes for studying biological processes and validating new drug targets.
Future research will focus on the rational design and synthesis of imidazo[1,2-a]pyridine derivatives that can selectively modulate the activity of specific enzymes or receptors. This will involve structure-based drug design, where computational docking and molecular modeling are used to predict the binding of a ligand to its target. nih.govtandfonline.comrjpbr.comnih.gov The synthesis of focused libraries of compounds, followed by high-throughput screening, will also be a key strategy for identifying potent and selective probes.
Derivatives of this compound could be developed as covalent inhibitors, where the methanamine group acts as a nucleophile to form a covalent bond with the target protein. rsc.org Such probes can be invaluable tools for identifying and characterizing new therapeutic targets. The development of imidazo[1,2-a]pyridine-containing peptidomimetics also represents a promising avenue for creating novel research tools. beilstein-journals.org
Q & A
Q. What are the recommended synthetic routes for (7-bromoimidazo[1,2-a]pyridin-2-yl)methanamine?
The compound can be synthesized via multi-step protocols involving cyclization and functionalization. A modified microwave-assisted method using diglyme as a solvent has been reported for analogous imidazopyridine derivatives, improving reaction efficiency and yield . Key intermediates like 3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluoroaniline can be coupled with benzoyl chloride derivatives to generate structurally related compounds . Bromination at the 7-position may involve electrophilic substitution or palladium-catalyzed cross-coupling using boronic acids .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Comprehensive characterization requires:
- ¹H/¹³C-NMR : To confirm the imidazopyridine scaffold, bromine substitution, and methanamine group.
- FT-IR : To identify NH₂ stretching (3200–3400 cm⁻¹) and C-Br vibrations (500–600 cm⁻¹).
- LC-MS : For molecular ion verification (exact mass ~241 Da) and purity assessment .
- X-ray crystallography (if crystalline): To resolve ambiguities in regiochemistry and non-covalent interactions .
Q. What safety precautions are essential when handling brominated imidazopyridines in laboratory settings?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Conduct reactions in fume hoods due to potential volatile byproducts.
- Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent degradation .
- Waste Disposal : Follow institutional guidelines for halogenated organic waste.
Advanced Research Questions
Q. How can computational methods like DFT optimize the electronic properties of this compound?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms can model electron density, frontier molecular orbitals (HOMO/LUMO), and bromine’s inductive effects. This aids in predicting reactivity for cross-coupling or nucleophilic substitution. For example, studies on imidazopyridine derivatives have used Hirshfeld surface analysis to quantify intermolecular interactions influencing crystallinity .
Q. How to address discrepancies in reaction yields when synthesizing derivatives under varying catalytic conditions?
Contradictions may arise from:
- Catalyst Loading : Overuse of Pd catalysts (e.g., Pd(PPh₃)₄) can lead to side reactions; optimize to 2–5 mol%.
- Solvent Polarity : Polar aprotic solvents (DMF, diglyme) enhance microwave-assisted reactions but may require strict temperature control .
- Substrate Purity : Trace amines in intermediates can deactivate catalysts; pre-purify via column chromatography. Statistical tools like Design of Experiments (DoE) can systematically evaluate these variables .
Q. What strategies enhance the solubility and bioavailability of brominated imidazopyridines in pharmacological studies?
- Pro-drug Design : Introduce hydrolyzable groups (e.g., acetyl) to the methanamine moiety for improved membrane permeability .
- Co-crystallization : Use co-formers like succinic acid to enhance aqueous solubility .
- Lipinski’s Rule Compliance : Ensure molecular weight <500 Da and logP <5 by modifying substituents on the imidazopyridine core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
